molecular formula C18H23N3O2S B2384601 Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1171405-92-7

Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2384601
M. Wt: 345.46
InChI Key: LIOCKVDPSYMQMF-UHFFFAOYSA-N
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Description

Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, also known as CX-1739, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule that belongs to the class of piperidine derivatives and contains a thiadiazole ring system. CX-1739 has been studied extensively for its ability to modulate the activity of certain receptors in the brain, which makes it a promising candidate for the treatment of various neurological disorders.

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed new synthetic pathways for creating polysubstituted furans, which could be related to the structural framework of the mentioned compound. A catalyst-free, one-pot synthesis method for these furans has been reported, highlighting an innovative approach to heterocyclization, potentially applicable to the synthesis of Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone derivatives (Damavandi, Sandaroos, & Pashirzad, 2012).

Biological Evaluation and Docking Studies

A study on novel pyrazoline derivatives, including furan-2-yl compounds, has shown significant in vivo anti-inflammatory and in vitro antibacterial activity. These findings suggest potential biological activities of structurally related compounds, emphasizing the importance of further research into Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone for possible therapeutic applications (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).

Electromeric Effects on Absorption and Emission Spectra

The impact of substitution on the absorption and emission spectra of furan-2-yl compounds has been explored, providing valuable information for the design of photoactive materials or fluorescent probes. Understanding these effects could aid in tailoring the properties of Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone for specific scientific applications (Bansal & Kaur, 2015).

Heterocyclic Core Replacement in Histamine H3 Receptor Antagonists

The replacement of the central phenyl core in diamine-based histamine H3 receptor antagonists with heterocyclic cores, including furan, suggests potential for the development of high-affinity, selective antagonists. This research direction could imply a role for Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone in the creation of new therapeutic agents targeting the histamine H3 receptor (Swanson et al., 2009).

properties

IUPAC Name

cyclohexyl-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-18(14-5-2-1-3-6-14)21-10-8-13(9-11-21)16-19-20-17(24-16)15-7-4-12-23-15/h4,7,12-14H,1-3,5-6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOCKVDPSYMQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

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